molecular formula C21H29N6O5P B12770145 Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate CAS No. 2053424-88-5

Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate

Cat. No.: B12770145
CAS No.: 2053424-88-5
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-AAGLAYRLSA-N
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Description

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various scientific fields. This compound is known for its role in the synthesis of antiviral drugs, particularly in the prevention of degradation impurities in such medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One of the methods includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C, followed by the addition of sulfolane and further stirring at the same temperature for 24-72 hours. The resulting mixture is then treated with isopropyl-L-alanine in isopropyl acetate at -20°C, followed by heating to 20°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sulfolane, and isopropyl-L-alanine. The reactions are typically carried out under controlled temperatures ranging from -20°C to 80°C .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the degradation of antiviral drugs, thereby enhancing their stability and efficacy. The molecular targets include various enzymes and proteins involved in the metabolic pathways of the drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific structure, which allows it to effectively prevent the degradation of antiviral drugs. This makes it a valuable compound in the pharmaceutical industry, particularly in the production of stable and effective medications .

Properties

CAS No.

2053424-88-5

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33-/m1/s1

InChI Key

LDEKQSIMHVQZJK-AAGLAYRLSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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